4-[6-(3-Methylphenoxy)hexyl]morpholine
Description
4-[6-(3-Methylphenoxy)hexyl]morpholine is a synthetic organic compound featuring a morpholine ring attached to a hexyl chain terminated by a 3-methylphenoxy group. This structure combines the polar morpholine moiety with a lipophilic aromatic group, enabling diverse interactions in chemical and biological systems. The 3-methylphenoxy group likely enhances steric effects and lipophilicity compared to para-substituted derivatives, influencing solubility and target binding .
Properties
CAS No. |
5316-06-3 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-[6-(3-methylphenoxy)hexyl]morpholine |
InChI |
InChI=1S/C17H27NO2/c1-16-7-6-8-17(15-16)20-12-5-3-2-4-9-18-10-13-19-14-11-18/h6-8,15H,2-5,9-14H2,1H3 |
InChI Key |
MYCVJEWAYSDCMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCCCCN2CCOCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCCN2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds highlight key variations in substituents, chain length, and functional groups:
| Compound Name | Structural Differences vs. Target Compound | Key Properties |
|---|---|---|
| 4-[6-(4-Methoxyphenoxy)hexyl]morpholine | Para-methoxy vs. 3-methylphenoxy substituent | Higher solubility due to methoxy group; enhanced receptor binding affinity . |
| 4-[3-(4-Methoxyphenoxy)propyl]morpholine | Shorter propyl chain vs. hexyl chain | Reduced lipophilicity; lower membrane permeability but retained antimicrobial activity . |
| 4-(4-Bromophenethyl)morpholine | Bromophenethyl group vs. methylphenoxyhexyl chain | Enhanced reactivity due to bromine; distinct binding in halogen-bonding contexts . |
| 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline | Aniline core vs. morpholine; trifluoromethyl substituent | Increased metabolic stability; divergent applications in agrochemicals . |
Physicochemical Properties
- Solubility: The 3-methylphenoxy group may reduce aqueous solubility relative to para-methoxy analogs (e.g., 4-[6-(4-methoxyphenoxy)hexyl]morpholine) due to steric hindrance and lack of polar methoxy oxygen .
- Stability : Methyl groups generally enhance stability against oxidative degradation compared to halogenated derivatives (e.g., bromine or fluorine-containing morpholines) .
Unique Advantages and Limitations
- The hexyl chain provides conformational flexibility for target engagement .
- Limitations: Lower solubility compared to methoxy derivatives may necessitate formulation adjustments . Limited evidence on specific biological targets requires further mechanistic studies .
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